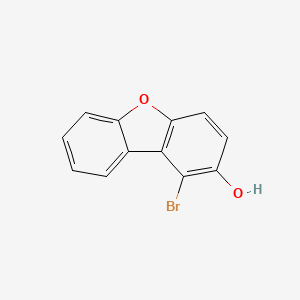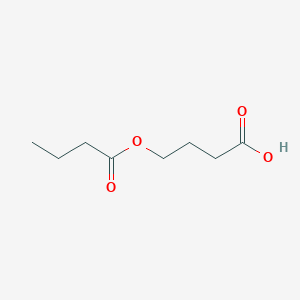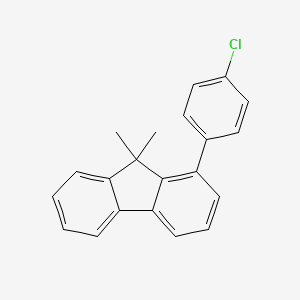
1-(4-Chlorophenyl)-9,9-dimethyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-9,9-dimethyl-9H-fluorene is an organic compound characterized by a fluorene backbone substituted with a 4-chlorophenyl group and two methyl groups at the 9-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-9,9-dimethyl-9H-fluorene typically involves the Friedel-Crafts alkylation of fluorene with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-9,9-dimethyl-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 9,9-dimethylfluorenone or 9,9-dimethylfluorene-4-carboxylic acid.
Reduction: Formation of 9,9-dimethylfluorenol or 9,9-dimethylfluorene.
Substitution: Formation of 4-bromo-1-(4-chlorophenyl)-9,9-dimethyl-9H-fluorene or 4-nitro-1-(4-chlorophenyl)-9,9-dimethyl-9H-fluorene.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-9,9-dimethyl-9H-fluorene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-9,9-dimethyl-9H-fluorene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dimethyl-9H-fluorene: Lacks the 4-chlorophenyl group, making it less versatile in certain applications.
1-(4-Bromophenyl)-9,9-dimethyl-9H-fluorene: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
1-(4-Methylphenyl)-9,9-dimethyl-9H-fluorene: Substituted with a methyl group, leading to different chemical and physical properties.
Uniqueness
1-(4-Chlorophenyl)-9,9-dimethyl-9H-fluorene is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric effects. These effects can influence the compound’s reactivity, making it suitable for specialized applications in materials science and pharmaceuticals.
Propriétés
Formule moléculaire |
C21H17Cl |
|---|---|
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-9,9-dimethylfluorene |
InChI |
InChI=1S/C21H17Cl/c1-21(2)19-9-4-3-6-17(19)18-8-5-7-16(20(18)21)14-10-12-15(22)13-11-14/h3-13H,1-2H3 |
Clé InChI |
YBKWEFOQYBHWAV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=CC=CC(=C31)C4=CC=C(C=C4)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


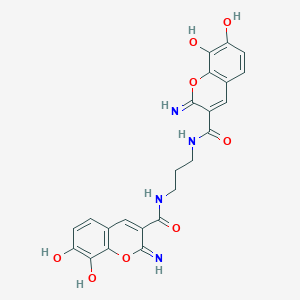
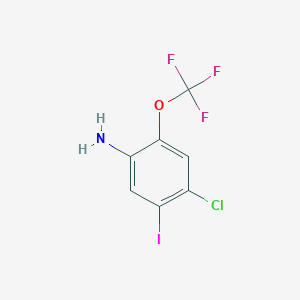
![8-chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B15131105.png)
![3H-pyrrolo[3,2-b]pyridine-2,5-dione](/img/structure/B15131113.png)
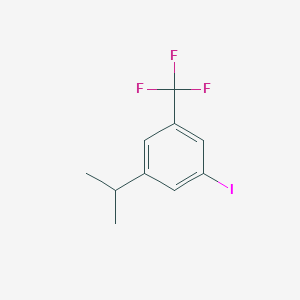
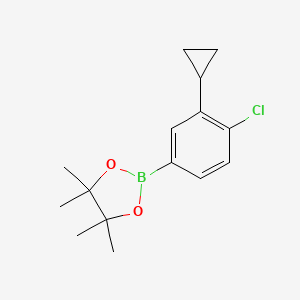
![2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid](/img/structure/B15131125.png)


![1-[(2r,4s,5r)-4-[Bis(4-methoxyphenyl)-phenyl-methoxy]-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B15131138.png)
![3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B15131143.png)
